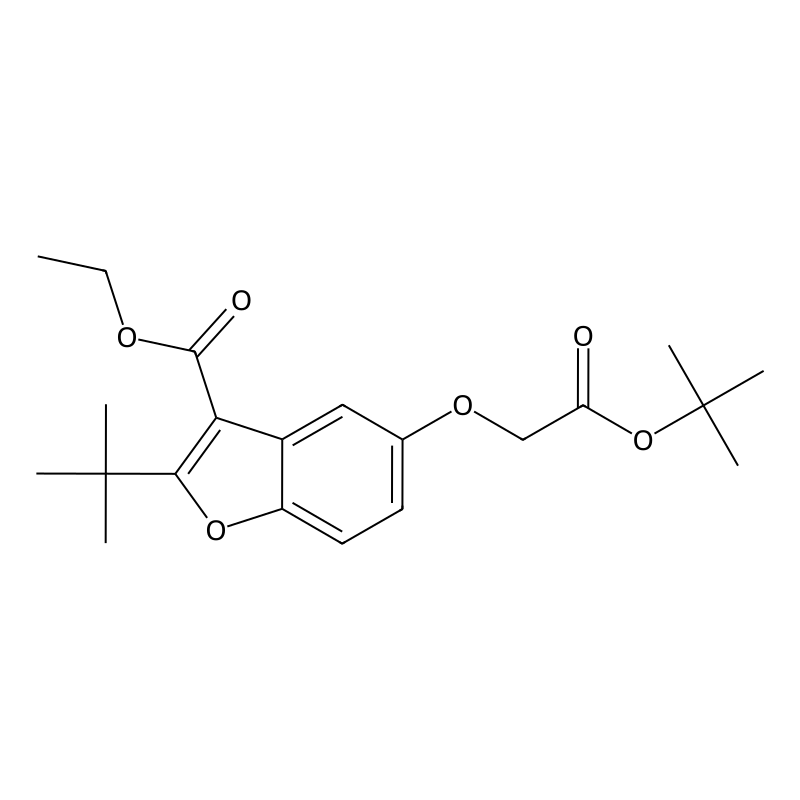

Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. Its molecular formula is and it features a unique structure characterized by a benzofuran core, a tert-butyl group, and an ethyl ester functional group. This compound is noted for its intriguing chemical properties and potential biological activities, making it valuable in various chemical and pharmaceutical research applications.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

- Reduction: Reduction reactions may be performed using lithium aluminum hydride or sodium borohydride, resulting in alcohols or alkanes.

- Substitution: The tert-butoxy group can undergo nucleophilic substitution, allowing for the introduction of other nucleophiles such as amines or thiols.

The biological activity of Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate has been explored in various studies. It has shown potential antimicrobial and anticancer properties, indicating its usefulness as a drug candidate. The specific mechanisms through which it exerts these effects are not fully understood but may involve:

- Enzyme Interaction: Modulating the activity of enzymes involved in metabolic pathways.

- Receptor Binding: Influencing receptor activity on cell surfaces or within cells.

- Gene Expression Alteration: Affecting the expression of genes related to cell growth and apoptosis.

The synthesis of Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate typically involves multiple steps:

- Formation of the Benzofuran Core: This is achieved through cyclization reactions involving suitable precursors such as 2-hydroxybenzaldehyde.

- Introduction of the Tert-butyl Group: This can be accomplished through alkylation reactions using tert-butyl bromide or similar reagents.

- Esterification: The ethyl ester functional group is introduced via an esterification reaction with ethanol in the presence of an acid catalyst.

Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate has diverse applications:

- Chemical Research: Serves as a building block for synthesizing more complex organic molecules.

- Biological Studies: Investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.

- Material Science: Utilized in developing new materials due to its unique properties.

Research into the interaction studies of Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate is ongoing, focusing on how it interacts with biological targets at the molecular level. These studies aim to clarify its mechanisms of action, including how it binds to enzymes and receptors, and its effects on gene expression.

Several compounds share structural similarities with Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate | Contains a methoxy group instead of tert-butoxy | |

| Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | Features a bromine atom which may alter reactivity | |

| Tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate | Incorporates a piperidine ring, affecting biological activity |

These compounds exhibit variations in their substituents which can significantly influence their chemical reactivity and biological properties. The unique combination of functional groups in Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate distinguishes it from these analogs, particularly regarding its potential applications in medicinal chemistry .